![molecular formula C10H11Cl B108236 Styrene, 4-chloro-beta,beta-dimethyl- CAS No. 19366-15-5](/img/structure/B108236.png)
Styrene, 4-chloro-beta,beta-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene, 4-chloro-beta,beta-dimethyl- is a chemical compound commonly used in scientific research. It is also known as 4-chloro-α,α-dimethylstyrene or 4-chloro-1,1-dimethyl-2-phenylethylene. This compound is a derivative of styrene and is used in various applications such as organic synthesis, polymerization, and as a starting material for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of styrene, 4-chloro-beta,beta-dimethyl- is not fully understood. However, it is believed to act as an electrophile and undergoes nucleophilic addition reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of styrene, 4-chloro-beta,beta-dimethyl-. However, it has been reported to have low toxicity levels and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
Styrene, 4-chloro-beta,beta-dimethyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving styrene, 4-chloro-beta,beta-dimethyl-. One potential area of research is the development of new synthetic methods using this compound as a starting material. Additionally, there is potential for the use of this compound in the development of new polymers with specific properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Synthesemethoden
Styrene, 4-chloro-beta,beta-dimethyl- is synthesized through a Friedel-Crafts reaction between styrene and chloroacetyl chloride in the presence of aluminum chloride. The reaction produces 4-chloro-α,α-dimethylstyrene as a product.
Wissenschaftliche Forschungsanwendungen
Styrene, 4-chloro-beta,beta-dimethyl- is widely used in scientific research as a starting material for the synthesis of various chemicals. It is also used in organic synthesis to produce other compounds such as β-lactams, which are important intermediates in the synthesis of antibiotics. Additionally, this compound is used in polymerization reactions to produce polymers with specific properties.
Eigenschaften
CAS-Nummer |
19366-15-5 |
---|---|
Produktname |
Styrene, 4-chloro-beta,beta-dimethyl- |
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
1-chloro-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
InChI-Schlüssel |
WRALWKVPQMAMTI-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)Cl)C |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)Cl)C |
Andere CAS-Nummern |
19366-15-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.